molecular formula C23H26ClN3O2 B2698466 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097931-17-2

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2698466
CAS No.: 2097931-17-2
M. Wt: 411.93
InChI Key: MBPGDVFISCHOIB-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a methoxy group, a methylbenzoyl group, and a methylpiperazinyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Piperaquine: Another antimalarial compound with a piperazine ring, similar to the piperazinyl group in the target compound.

Uniqueness

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-16-4-6-17(7-5-16)23(27)20-15-24-21-9-8-18(28-3)14-19(21)22(20)26-12-10-25(2)11-13-26;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGDVFISCHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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